2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
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Overview
Description
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid is a complex organic compound characterized by its long chain of carbon atoms and multiple double bonds. This compound is a derivative of arachidonic acid, which is a polyunsaturated omega-6 fatty acid. It is known for its significant role in various biochemical processes, particularly in the formation of signaling molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid typically involves the esterification of arachidonic acid with an appropriate amino acid derivative. The reaction is usually carried out under mild conditions to preserve the integrity of the multiple double bonds present in the molecule. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing high yields of arachidonic acid, which is then chemically modified to obtain the desired product. This method ensures a sustainable and efficient production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, which are important in biological signaling.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions include various hydroxylated and epoxidized derivatives, which have significant biological activities.
Scientific Research Applications
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound plays a crucial role in the study of cell signaling pathways and inflammatory responses.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: The compound is used in the production of specialized biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid involves its conversion into various bioactive lipids that act as signaling molecules. These molecules interact with specific receptors on cell membranes, triggering a cascade of intracellular events that regulate inflammation, immune responses, and other physiological processes. The compound’s molecular targets include cyclooxygenases and lipoxygenases, which are enzymes involved in the metabolism of arachidonic acid.
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid: The parent compound of 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid, known for its role in the biosynthesis of prostaglandins and leukotrienes.
Eicosapentaenoic Acid: Another polyunsaturated fatty acid with similar structural features but different biological activities.
Docosahexaenoic Acid: A long-chain polyunsaturated fatty acid with significant roles in brain function and development.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions and signaling pathways. Its ability to form various bioactive derivatives makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C23H37NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16- |
InChI Key |
ZECSOKFEQQDUCP-ZKWNWVNESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(C)C(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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